1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O4S2 and its molecular weight is 427.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to target thefibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Fgfr inhibitors generally work by binding to the receptor, preventing its dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibits the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway. Physiologically, the FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
For instance, a similar compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRQLDTWTWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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